molecular formula C8H3F5O B137035 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-20-0

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B137035
M. Wt: 210.1 g/mol
InChI Key: RQXOWNQOFWLPSV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is a compound that is part of a class of highly fluorinated benzaldehydes. These compounds are characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a benzene ring, which significantly alters their chemical reactivity and physical properties compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms can enhance the compound's stability and its potential for use in various chemical reactions.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes, such as 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde, can be achieved through various methods. One approach is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to structurally diverse trifluoromethylated naphthoquinones under mild reaction conditions . Another method involves a copper-catalyzed radical cascade difluoromethylation/cyclization of similar starting materials, leading to difluoromethylated naphthoquinones . These methods represent significant advancements in the field of organofluorine chemistry, providing efficient routes to complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes is influenced by the strong electronegativity of fluorine atoms, which can affect the electron distribution within the molecule. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde reveals that the crystal structure consists of linear polymeric chains, with non-covalent O⋯I bonding directing the assembly . This highlights the potential for fluorinated benzaldehydes to engage in unique intermolecular interactions, which can be exploited in the design of new materials and supramolecular assemblies.

Chemical Reactions Analysis

Fluorinated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including condensation with aromatic amines followed by intramolecular cyclization, as demonstrated in the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines . The fluorine atoms can also influence the reactivity of the aldehyde group, making it a suitable acceptor for the addition of alkenyl radicals, as seen in the synthesis of difluoromethylated naphthoquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde are expected to be significantly impacted by the presence of fluorine atoms. Fluorination typically increases the compound's lipophilicity, thermal stability, and chemical resistance. The trifluoromethyl group can also enhance the acidity of adjacent hydrogen atoms, potentially leading to increased reactivity in certain chemical transformations. These properties make fluorinated benzaldehydes valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Polymer Synthesis and Characterization

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde has been instrumental in the development of novel copolymers. For example, it has been used in the synthesis of trisubstituted ethylene monomers for copolymerization with styrene, leading to materials with significant improvements in thermal properties and chain mobility restrictions due to the high dipolar character of the monomer units. These copolymers have been characterized through various analytical techniques, including IR, NMR, GPC, DSC, and TGA, revealing their high glass transition temperatures and unique decomposition patterns (Kharas et al., 2015). Furthermore, the introduction of fluorinated units into polymers has been shown to increase BET specific surface areas, enhancing the materials' adsorption properties, particularly for carbon dioxide, which is relevant for environmental and energy storage applications (Li, Zhang, & Wang, 2016).

Organic Synthesis and Fluorination Chemistry

In organic synthesis, 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde has contributed to the development of novel synthetic routes and methodologies. Its incorporation into substrates has enabled the synthesis of trifluoromethylated naphthoquinones via copper-catalyzed cascade trifluoromethylation/cyclization processes. This represents a significant advancement in the efficient introduction of trifluoromethyl groups into aromatic compounds, offering a straightforward path to structurally diverse compounds under mild reaction conditions (Zhang et al., 2017). Additionally, the compound has been utilized in the synthesis of highly fluorescent phenylene vinylene containing polymers, indicating its potential in the development of new materials for optoelectronic applications (Neilson et al., 2008).

Catalysis

The use of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde extends into catalysis, particularly in the development of metal-organic frameworks (MOFs) for environmentally benign oxidation reactions and carbon-carbon coupling. These MOFs have demonstrated excellent catalytic activity under eco-friendly conditions, highlighting the potential of fluorinated compounds in promoting sustainable chemical processes (Paul et al., 2020).

Safety And Hazards

The safety information available indicates that 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXOWNQOFWLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407471
Record name 2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

CAS RN

134099-20-0
Record name 2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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